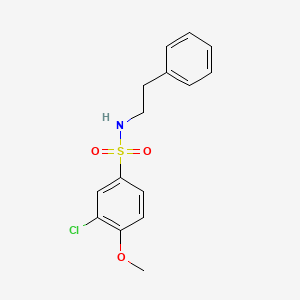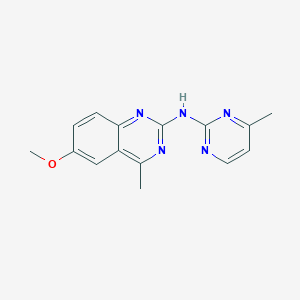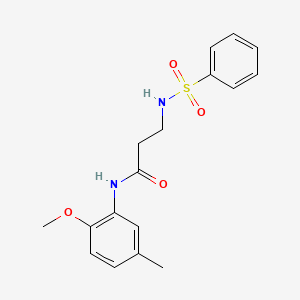![molecular formula C24H23N3O B5869291 N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5869291.png)
N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide, also known as ADCY, is a chemical compound that has been extensively studied for its potential applications in scientific research. ADCY belongs to the family of cyclopropanecarbohydrazide compounds, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide exerts its inhibitory effect on PKA by binding to the enzyme's regulatory subunit, preventing it from binding to the catalytic subunit and activating the enzyme. This results in a decrease in the activity of PKA and a subsequent reduction in the downstream signaling pathways that are regulated by PKA.
Biochemical and Physiological Effects
The inhibition of PKA by N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide has been shown to have various biochemical and physiological effects. For example, N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide has been shown to inhibit the growth of cancer cells by blocking the activity of PKA, which is often overexpressed in cancer cells. Additionally, N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide has been shown to reduce inflammation in animal models of inflammatory diseases by inhibiting the activity of PKA in immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide in scientific research is its high selectivity for PKA inhibition. This allows researchers to specifically target PKA-dependent signaling pathways without affecting other cellular processes. However, one limitation of using N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide is its relatively low potency compared to other PKA inhibitors. This may require higher concentrations of N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide to achieve the desired level of PKA inhibition.
Orientations Futures
There are several potential future directions for the use of N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide in scientific research. One area of interest is the development of more potent and selective PKA inhibitors based on the structure of N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide. Additionally, N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide may have potential applications in the treatment of various diseases such as cancer and inflammatory diseases, although further research is needed to fully understand its therapeutic potential. Finally, the development of new techniques for the delivery of N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide to specific tissues or cells may further enhance its potential as a research tool and therapeutic agent.
Méthodes De Synthèse
N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide can be synthesized by reacting 3-aminophenylacetic acid with diphenylcyclopropanecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with hydrazine hydrate to yield N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide.
Applications De Recherche Scientifique
N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide has been used in various scientific research studies due to its ability to selectively inhibit the activity of certain enzymes. It has been shown to inhibit the activity of cyclic AMP-dependent protein kinase (PKA), which plays a crucial role in regulating various cellular processes such as gene expression, metabolism, and cell growth.
Propriétés
IUPAC Name |
N-[(E)-1-(3-aminophenyl)ethylideneamino]-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c1-17(18-9-8-14-21(25)15-18)26-27-23(28)22-16-24(22,19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-15,22H,16,25H2,1H3,(H,27,28)/b26-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTPPEZZDDBOJZ-YZSQISJMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC(=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5869213.png)
![N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5869217.png)


![N-(2,4-dimethylphenyl)-N'-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]guanidine](/img/structure/B5869231.png)

![3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5869243.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5869246.png)
![methyl 2-methyl-3-[(phenylacetyl)amino]benzoate](/img/structure/B5869254.png)


![3,4-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5869271.png)
![2-[(3,5-dimethylbenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5869275.png)
![N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5869285.png)